molecular formula C9H11BrO B11823049 (R)-1-(2-broMophenyl)propan-1-ol

(R)-1-(2-broMophenyl)propan-1-ol

Cat. No.: B11823049
M. Wt: 215.09 g/mol
InChI Key: SMYHFDLFOKKDOO-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(2-Bromophenyl)propan-1-ol (CAS 74532-85-7) is an enantiopure organic compound serving as a versatile chiral building block in synthetic and medicinal chemistry research . With the molecular formula C9H11BrO and a molecular weight of 215.09, it features a brominated aromatic ring and a chiral secondary alcohol, making it a valuable precursor for the synthesis of complex molecules . While specific biological activity data for this single enantiomer is not extensively published in the retrieved sources, its chiral nature is critical for exploring stereospecific interactions in pharmaceutical development, similar to the way other specialized chiral compounds like (R)-3-Amino-3-(4-bromophenyl)propan-1-ol are used in research . The presence of the bromine atom offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, which are fundamental in constructing biaryl systems often found in active pharmaceutical ingredients (APIs) and advanced materials . As an intermediate, it can be used in developing ligands for catalysis or in structure-activity relationship (SAR) studies to optimize the potency and selectivity of drug candidates. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

(1R)-1-(2-bromophenyl)propan-1-ol

InChI

InChI=1S/C9H11BrO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2H2,1H3/t9-/m1/s1

InChI Key

SMYHFDLFOKKDOO-SECBINFHSA-N

Isomeric SMILES

CC[C@H](C1=CC=CC=C1Br)O

Canonical SMILES

CCC(C1=CC=CC=C1Br)O

Origin of Product

United States

Advanced Synthetic Methodologies for R 1 2 Bromophenyl Propan 1 Ol

Enantioselective Synthesis Strategies

The synthesis of the specific (R)-enantiomer of 1-(2-bromophenyl)propan-1-ol requires precise control of stereochemistry. This is primarily achieved through enantioselective methods that guide the formation of the desired stereocenter.

Asymmetric Reduction of Prochiral Ketone Precursors

The most common enantioselective approach to (R)-1-(2-bromophenyl)propan-1-ol is the asymmetric reduction of its corresponding prochiral ketone, 1-(2-bromophenyl)propan-1-one. In this strategy, a chiral catalyst or reagent selectively delivers a hydride to one face of the planar carbonyl group, leading to an excess of one enantiomer of the alcohol. The effectiveness of this method relies on the steric and electronic properties of both the ketone substrate and the chiral reducing system. Two of the most powerful and widely used methods for this transformation are the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation. organic-chemistry.orgwikipedia.orgwikipedia.org

Chiral Catalyst-Mediated Approaches

Chiral catalysts are the cornerstone of enantioselective synthesis, enabling the production of single-enantiomer products from prochiral or racemic starting materials. These catalysts create a chiral environment that forces the reaction to proceed along a lower energy pathway to one enantiomer over the other.

Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst, derived from the amino acid proline, and a stoichiometric borane (B79455) source (e.g., BH₃·THF or catecholborane). wikipedia.orgnrochemistry.com The catalyst coordinates with both the borane and the ketone's carbonyl group. This coordination activates the ketone towards reduction and orients it in a predictable manner, where the larger substituent (the 2-bromophenyl group) is positioned away from the catalyst's chiral directing group to minimize steric hindrance. youtube.com This controlled orientation ensures the hydride is delivered to a specific face of the ketone, producing the desired alcohol enantiomer. nrochemistry.com The choice of the (R)- or (S)-enantiomer of the CBS catalyst dictates whether the (S)- or (R)-alcohol is formed, respectively. youtube.com

Noyori Asymmetric Hydrogenation: This Nobel Prize-winning technology utilizes a ruthenium catalyst complexed with a C₂-symmetric chiral diphosphine ligand, most famously BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). wikipedia.orgsynarchive.com The reaction typically uses hydrogen gas as the reductant. The mechanism involves the formation of a ruthenium hydride species which, in concert with the chiral ligand, facilitates the enantioselective transfer of hydrogen to the ketone. synarchive.comchem-station.com These catalysts are highly efficient and can produce products with excellent enantiomeric excess (ee) using very low catalyst loadings. researchgate.net A related method, the Noyori asymmetric transfer hydrogenation, uses a different ruthenium catalyst and a hydrogen donor like 2-propanol or a formic acid/triethylamine mixture instead of H₂ gas. chem-station.com

A summary of representative chiral catalyst systems for asymmetric ketone reduction is presented below.

Catalyst SystemChiral Ligand/CatalystReductantKey Features
CBS Reduction (R)- or (S)-2-Methyl-CBS-oxazaborolidineBorane (BH₃·THF, Catecholborane)Catalyst derived from proline; predictable stereochemical outcome based on catalyst chirality. nrochemistry.comyoutube.com
Noyori Hydrogenation Ru(II)-BINAPHydrogen Gas (H₂)Highly efficient with low catalyst loadings; requires pressure equipment. synarchive.comresearchgate.net
Noyori Transfer Hydrogenation Ru(II)-TsDPEN2-Propanol or HCOOH/Et₃NAvoids the use of high-pressure hydrogen gas; robust and versatile. chem-station.com

This table presents generalized data for well-established catalytic systems.

Biocatalytic Transformations for Stereocontrol

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. For the synthesis of chiral alcohols, enzymes known as ketoreductases (KREDs) are particularly effective. These enzymes, operating under mild conditions in aqueous media, reduce ketones with exceptional enantioselectivity.

The process involves an NADPH-dependent ketoreductase that transfers a hydride from the cofactor NADPH to the carbonyl group of 1-(2-bromophenyl)propan-1-one. To make the process economically viable, the expensive NADPH cofactor is continuously regenerated in situ using a sacrificial alcohol like 2-propanol and a corresponding dehydrogenase enzyme, a system known as a self-sufficient biocatalyst. entrechem.com The vast libraries of available KREDs (both wild-type and engineered) allow for the screening and selection of an enzyme that can produce the desired (R)-enantiomer with very high yield and optical purity.

Stereodivergent and Stereoconvergent Synthetic Protocols

Advanced synthetic strategies allow for the conversion of a racemic mixture entirely into one desired enantiomer (stereoconvergent) or the selective synthesis of either enantiomer from the same starting material (stereodivergent).

A prime example of a stereoconvergent method is Dynamic Kinetic Resolution (DKR) . This process combines three components: a racemic starting material (e.g., racemic 1-(2-bromophenyl)propan-1-ol), a catalyst for rapid racemization of the starting material, and a chiral catalyst that selectively reacts with only one enantiomer. princeton.edu For instance, a ruthenium catalyst can racemize the alcohol, while a lipase (B570770) enzyme (like Candida antarctica lipase B) enantioselectively acylates the (R)-enantiomer. nih.gov As the (R)-enantiomer is consumed by the enzyme, the racemization catalyst continuously converts the unwanted (S)-enantiomer into the (R)-form, which is then also acylated. princeton.edunih.gov This allows for a theoretical yield of up to 100% of the desired enantiomerically pure product, overcoming the 50% theoretical yield limit of standard kinetic resolution. princeton.edu

A stereodivergent approach can be achieved using methods like the CBS reduction, where simply choosing the (S)-CBS catalyst or the (R)-CBS catalyst allows for the selective synthesis of the (R)-alcohol or the (S)-alcohol, respectively, from the same prochiral ketone. youtube.com

Classical and Hybrid Synthetic Routes

Before the advent of modern asymmetric catalysis, classical methods like the Grignard reaction were the standard for creating carbon-carbon bonds and synthesizing alcohols.

Grignard Reaction-Based Syntheses

The Grignard reaction provides a straightforward and robust method for synthesizing 1-(2-bromophenyl)propan-1-ol, albeit as a racemic mixture. The synthesis involves the reaction of a Grignard reagent, ethylmagnesium bromide (CH₃CH₂MgBr), with 2-bromobenzaldehyde (B122850). prepchem.com

In this reaction, the nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, to prevent the highly reactive Grignard reagent from being quenched by water. An acidic workup in a second step protonates the resulting alkoxide intermediate to yield the final alcohol product, 1-(2-bromophenyl)propan-1-ol. prepchem.com Since the starting aldehyde is planar and the Grignard reagent can attack from either face with equal probability, the product is an equal mixture of the (R) and (S) enantiomers.

Multistep Convergent Synthesis Approaches

A common method for the formation of the carbon skeleton of 1-(2-bromophenyl)propan-1-ol is the Grignard reaction between 2-bromobenzaldehyde and ethylmagnesium bromide. prepchem.com This reaction, however, produces a racemic mixture of the alcohol. To achieve an enantioselective synthesis, modifications to this convergent approach are necessary. One strategy involves the use of a chiral ligand to modulate the addition of the organometallic reagent to the aldehyde. While specific examples for the asymmetric ethylation of 2-bromobenzaldehyde leading to the (R)-enantiomer are not extensively documented in readily available literature, the principle has been demonstrated for a variety of other aldehydes.

Another convergent strategy involves the use of organocatalysis. Chiral organocatalysts can activate the aldehyde towards nucleophilic attack by an ethylating agent in an enantioselective manner. For instance, diarylprolinol silyl (B83357) ethers have been used to catalyze the asymmetric addition of diethylzinc (B1219324) to various aldehydes, affording chiral secondary alcohols with high enantiomeric excess.

The concept of multistep synthesis can be further advanced by employing flow chemistry. umontreal.casyrris.jp A continuous flow process allows for the sequential execution of multiple reaction steps with integrated work-up and purification, minimizing manual handling and improving process control and scalability. researchgate.net For the synthesis of (R)-1-(2-bromophenyl)propan-1-ol, a flow system could be designed where 2-bromobenzaldehyde is first subjected to an asymmetric ethylation in a reactor containing a supported chiral catalyst, followed by an in-line quenching and purification module to isolate the desired product.

Table 1: Proposed Convergent Synthesis Strategies for (R)-1-(2-bromophenyl)propan-1-ol

StrategyKey TransformationReagents & CatalystsExpected Outcome
Chiral Ligand-Mediated AdditionAsymmetric ethylation of 2-bromobenzaldehydeEtMgBr or Et2Zn, Chiral amino alcohols or diamines(R)-1-(2-bromophenyl)propan-1-ol
Organocatalytic AdditionAsymmetric ethylation of 2-bromobenzaldehydeDiethylzinc, Chiral diarylprolinol silyl ether(R)-1-(2-bromophenyl)propan-1-ol with high enantioselectivity
Flow Chemistry ApproachContinuous asymmetric ethylation and purificationImmobilized chiral catalyst, 2-bromobenzaldehyde, ethylating agentAutomated and scalable synthesis of (R)-1-(2-bromophenyl)propan-1-ol

Green Chemistry Principles and Sustainable Synthesis of (R)-1-(2-bromophenyl)propan-1-ol

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. The synthesis of (R)-1-(2-bromophenyl)propan-1-ol can be made more sustainable by incorporating these principles, particularly through the use of biocatalysis and organocatalysis, which avoid the use of toxic and heavy metals.

A key green strategy for the synthesis of chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone. In the case of (R)-1-(2-bromophenyl)propan-1-ol, the precursor ketone is 2'-bromopropiophenone. The enantioselective reduction of this ketone can be achieved with high efficiency and selectivity using biocatalysts.

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. Ketoreductases (KREDs) are a class of enzymes that can reduce ketones to alcohols with high enantioselectivity. For the synthesis of the (R)-alcohol, an "anti-Prelog" selective ketoreductase is required. Several microorganisms, such as Acetobacter pasteurianus, have been shown to exhibit anti-Prelog selectivity in the reduction of various ketones, affording the corresponding (R)-alcohols with high enantiomeric excess (>99%) and in high yields. The use of whole-cell biocatalysts is often preferred as it circumvents the need for costly enzyme purification and cofactor regeneration. The reaction can be carried out in aqueous media under mild conditions, further enhancing its green credentials.

Organocatalysis provides another powerful tool for the sustainable synthesis of (R)-1-(2-bromophenyl)propan-1-ol. Chiral organocatalysts, such as those based on proline derivatives or chiral phosphoric acids, can catalyze the asymmetric reduction of ketones. These metal-free catalysts are often less sensitive to air and moisture than their organometallic counterparts and can be employed in lower loadings. The transfer hydrogenation of ketones using Hantzsch esters or isopropanol (B130326) as the hydrogen source in the presence of a chiral organocatalyst is a well-established green method for producing chiral alcohols.

Table 2: Green Synthesis Approaches for (R)-1-(2-bromophenyl)propan-1-ol via Asymmetric Reduction of 2'-Bromopropiophenone

ApproachCatalyst TypeKey FeaturesTypical Reaction Conditions
Biocatalysis Whole cells (e.g., Acetobacter pasteurianus) or isolated ketoreductases (KREDs)High enantioselectivity (>99% ee), mild reaction conditions (aqueous media, room temperature), biodegradable catalyst.Phosphate buffer, glucose or isopropanol as co-substrate, whole cells or purified enzyme.
Organocatalysis Chiral phosphoric acids, chiral oxazaborolidines, or proline derivatives.Metal-free, low catalyst loading, use of benign reducing agents.Organic solvent (e.g., toluene (B28343), DCM), Hantzsch ester or isopropanol as hydrogen source.

By embracing these advanced synthetic methodologies, the production of (R)-1-(2-bromophenyl)propan-1-ol can be achieved with greater efficiency, selectivity, and sustainability, meeting the increasing demands for enantiomerically pure compounds in the pharmaceutical and chemical industries.

Stereochemical Characterization and Control of R 1 2 Bromophenyl Propan 1 Ol

Analytical Techniques for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of a chiral compound is a critical step in its synthesis and application. For (R)-1-(2-bromophenyl)propan-1-ol, several sophisticated analytical techniques are employed to accurately quantify the enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and quantification of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

For the analysis of compounds structurally similar to (R)-1-(2-bromophenyl)propan-1-ol, polysaccharide-based columns, such as those derived from amylose (B160209) and cellulose, have proven effective. mdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes is influenced by various factors, including the mobile phase composition, temperature, and the analyte's structure. mdpi.com

A typical HPLC method for resolving chiral alcohols might involve a normal-phase or reversed-phase approach. researchgate.net In a normal-phase method, a mobile phase consisting of a non-polar solvent like n-hexane and a polar modifier like isopropanol (B130326) is often used. researchgate.net The choice of mobile phase and its composition is crucial for achieving optimal resolution between the enantiomers. For instance, in the separation of derivatives of a similar compound, 1-bromo-3-chloro-2-propanol, a mobile phase of n-hexane and isopropanol (80:20) on an ODH (cellulose-based) column was successful. researchgate.net

The development of a robust HPLC method requires careful optimization of several parameters to achieve baseline separation of the enantiomers.

Interactive Data Table: HPLC Parameters for Chiral Resolution

ParameterTypical ConditionPurpose
Chiral Stationary Phase Polysaccharide-based (e.g., Lux Amylose-2, Chiralcel OD-H)Provides the chiral environment for enantiomeric discrimination.
Mobile Phase n-Hexane/Isopropanol (Normal Phase); Acetonitrile/Water (Reversed Phase)Elutes the sample through the column; composition is optimized for resolution.
Flow Rate 0.5 - 1.5 mL/minControls the speed of the mobile phase and influences analysis time and resolution. researchgate.netnih.gov
Column Temperature 20 - 30°CCan affect the interactions between the analyte and the CSP, influencing retention and selectivity. mdpi.comnih.gov
Detection Wavelength ~210-290 nmMonitors the eluting compounds based on their UV absorbance. nih.govsielc.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Methods for Enantiomeric Excess

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for determining enantiomeric excess without the need for physical separation of the enantiomers. This is achieved by creating a diastereomeric environment in the NMR tube, which makes the corresponding nuclei in the two enantiomers magnetically non-equivalent, resulting in separate signals.

Two primary approaches are used:

Chiral Derivatizing Agents (CDAs): The chiral analyte is reacted with an enantiomerically pure CDA to form a covalent bond, creating a pair of diastereomers. scielo.br These diastereomers have distinct NMR spectra, and the ratio of the integrated peak areas of specific signals for each diastereomer directly corresponds to the enantiomeric ratio of the original sample. scielo.br

Chiral Solvating Agents (CSAs): These are chiral molecules that form non-covalent, transient diastereomeric complexes with the enantiomers of the analyte. libretexts.org This interaction is sufficient to induce chemical shift differences (Δδ) between the signals of the two enantiomers, allowing for their quantification. libretexts.org Lanthanide-based chiral shift reagents, such as Eu(hfc)₃, are a classic example of CSAs that can be used to determine the enantiomeric purity of chiral alcohols and other compounds. nih.govrsc.orgslideshare.net The addition of the chiral lanthanide shift reagent to a solution of the racemic compound causes the signals of the two enantiomers to split, and the enantiomeric excess can be calculated from the integration of these separated signals. nih.govrsc.org

The effectiveness of a CSA depends on the strength and nature of the interaction with the analyte. For alcohols like (R)-1-(2-bromophenyl)propan-1-ol, hydrogen bonding and other intermolecular forces play a crucial role in the formation of the diastereomeric complexes. nih.gov

Interactive Data Table: NMR Methods for Enantiomeric Excess Determination

MethodPrincipleAdvantagesConsiderations
Chiral Derivatizing Agents (CDAs) Covalent bond formation to create diastereomers. scielo.brOften results in large and easily quantifiable signal separation.Requires a chemical reaction and potential purification of the derivatives.
Chiral Solvating Agents (CSAs) Non-covalent formation of transient diastereomeric complexes. libretexts.orgSimple "mix and measure" approach without chemical modification of the analyte. scielo.brThe degree of signal separation can be sensitive to concentration, temperature, and solvent. nih.gov
Lanthanide Shift Reagents A type of CSA that induces large chemical shift differences. slideshare.netlibretexts.orgCan resolve overlapping signals and simplify complex spectra. slideshare.netCan cause line broadening of the NMR signals. libretexts.org

Stereochemical Dynamics and Configurational Stability

The stereochemical integrity of (R)-1-(2-bromophenyl)propan-1-ol is a critical parameter, particularly for its use in stereospecific applications. Configurational stability refers to the ability of a chiral molecule to resist racemization, the process by which an enantiomerically pure or enriched sample converts into a racemic mixture.

For a secondary alcohol like (R)-1-(2-bromophenyl)propan-1-ol, the C-O bond at the stereocenter is generally robust under neutral and mild acidic or basic conditions. Racemization would typically require harsh conditions that could facilitate a temporary change in the hybridization of the chiral carbon, for example, through an oxidation-reduction sequence or a substitution reaction that proceeds with inversion of configuration. The presence of the bulky bromophenyl group likely provides some steric hindrance that further contributes to its configurational stability under normal handling and storage conditions. However, specific studies on the racemization kinetics of (R)-1-(2-bromophenyl)propan-1-ol are not widely reported, but the general principles of stereochemical stability for similar chiral alcohols would apply.

Factors Influencing Stereoselectivity in (R)-1-(2-bromophenyl)propan-1-ol Production

The synthesis of (R)-1-(2-bromophenyl)propan-1-ol with high enantiomeric excess is typically achieved through asymmetric synthesis, a field focused on converting achiral starting materials into chiral products with a preference for one enantiomer. The key to high stereoselectivity lies in the use of a chiral catalyst or auxiliary that directs the reaction pathway.

A common route to chiral secondary alcohols is the asymmetric reduction of the corresponding ketone, in this case, 2-bromo-1-phenylpropan-1-one. Another approach is the addition of an organometallic reagent to an aldehyde, such as the reaction of 2-bromobenzaldehyde (B122850) with an ethylating agent. prepchem.com

Several factors are critical in determining the stereochemical outcome of such reactions:

The Chiral Catalyst or Reagent: This is the most important factor. In asymmetric reductions, catalysts based on transition metals (like ruthenium, rhodium, or iridium) complexed with chiral ligands are often employed. The structure of the ligand creates a chiral pocket around the metal center, forcing the substrate to bind in a specific orientation, which leads to the preferential formation of one enantiomer. For nucleophilic additions, chiral ligands can be used to modify the organometallic reagent or to coordinate with the aldehyde, directing the approach of the nucleophile from a specific face.

Reaction Temperature: Lower temperatures generally lead to higher stereoselectivity. This is because the energy difference between the diastereomeric transition states leading to the (R) and (S) enantiomers becomes more significant relative to the available thermal energy (kT).

Solvent: The solvent can influence the conformation of the catalyst-substrate complex and the solubility of the reactants, thereby affecting the stereochemical outcome.

Nature of the Substrate: The electronic and steric properties of the starting ketone or aldehyde can impact the efficiency and selectivity of the chiral catalyst. The bromine atom and the phenyl group in the substrates for (R)-1-(2-bromophenyl)propan-1-ol synthesis will influence how the molecule interacts with the chiral catalyst.

For example, in the asymmetric synthesis of propargylic alcohols, a cooperative catalyst system involving a prolinol ether, a transition metal (like CuI), and a Brønsted acid was shown to achieve high diastereo- and enantioselectivity. rsc.org The synergy between these components was crucial for activating both the donor and acceptor molecules in a stereocontrolled manner. rsc.org Similarly, the synthesis of (R)-1-(2-bromophenyl)propan-1-ol would rely on a carefully designed catalytic system to achieve high enantiomeric purity.

Chemical Reactivity and Derivatization Pathways of R 1 2 Bromophenyl Propan 1 Ol

Transformations Involving the Chiral Hydroxyl Functionality

The secondary alcohol group is a versatile functional handle that can undergo oxidation, substitution, and elimination reactions. These transformations are fundamental in synthetic strategies, allowing for the introduction of new functional groups or the formation of carbon-carbon double bonds.

The oxidation of the secondary alcohol in (R)-1-(2-bromophenyl)propan-1-ol yields the corresponding ketone, 1-(2-bromophenyl)propan-1-one. This transformation converts the chiral center into a prochiral carbonyl group. A variety of oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the desired selectivity and tolerance of other functional groups in the molecule. solubilityofthings.comfiveable.me

Common methods for the oxidation of secondary alcohols to ketones include Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, and reagents based on high-valent chromium, such as pyridinium chlorochromate (PCC). solubilityofthings.com These methods are generally efficient and proceed under mild conditions, which is crucial for preventing side reactions on the sensitive bromophenyl ring.

Oxidation Method Reagents Typical Conditions Product
Swern Oxidation(COCl)₂, DMSO, Et₃NCH₂Cl₂, low temperature (-78 °C to rt)1-(2-bromophenyl)propan-1-one
PCC OxidationPyridinium Chlorochromate (PCC)CH₂Cl₂, room temperature1-(2-bromophenyl)propan-1-one
Dess-Martin OxidationDess-Martin Periodinane (DMP)CH₂Cl₂, room temperature1-(2-bromophenyl)propan-1-one

While the product ketone is achiral at the former alcohol carbon, the principles of stereoselective synthesis can be applied in reverse. For instance, the reduction of the resulting ketone can be performed with chiral reducing agents to regenerate a chiral alcohol, a process relevant in dynamic kinetic resolution (DKR) strategies. mdpi.com

In multi-step syntheses, it is often necessary to temporarily "protect" the hydroxyl group to prevent it from reacting with reagents intended for other parts of the molecule. organic-chemistry.orgwikipedia.org This is achieved by converting the alcohol into a less reactive derivative, such as an ester or an ether, which can be cleanly removed later in the synthetic sequence. organic-chemistry.orgwikipedia.org

Esterification: The hydroxyl group can be converted to an ester by reaction with an acyl chloride or an acid anhydride in the presence of a base like pyridine or triethylamine. Common ester protecting groups include acetate and benzoate. wikipedia.orglibretexts.org

Acetate Protection: Reaction with acetic anhydride and pyridine.

Pivaloate Protection: Reaction with pivaloyl chloride and pyridine, offering greater steric hindrance and stability.

Etherification: Ether protecting groups are generally more robust than esters. They are formed under various conditions and offer a range of stabilities. uwindsor.ca

Silyl (B83357) Ethers: Reaction with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMS-Cl) and a base like imidazole. Silyl ethers are valuable due to their ease of installation and removal under specific conditions (typically with fluoride ion sources like TBAF). harvard.edu

Benzyl Ether (Bn): Formed using benzyl bromide (BnBr) with a strong base like sodium hydride (NaH). This group is stable to many reagents but can be removed by hydrogenolysis. libretexts.org

Tetrahydropyranyl (THP) Ether: Formed by reacting the alcohol with dihydropyran under acidic conditions (e.g., catalytic p-toluenesulfonic acid). THP ethers are stable to most non-acidic conditions but are readily cleaved by aqueous acid. wikipedia.orguwindsor.ca

Protecting Group Reagents for Formation Common Cleavage Conditions Class
Acetyl (Ac)Acetic Anhydride, PyridineMild acid or base (e.g., K₂CO₃, MeOH)Ester
tert-Butyldimethylsilyl (TBDMS)TBDMS-Cl, ImidazoleTetrabutylammonium fluoride (TBAF)Ether
Benzyl (Bn)Benzyl Bromide, NaHH₂, Pd/C (Hydrogenolysis)Ether
Tetrahydropyranyl (THP)Dihydropyran, p-TsOH (cat.)Aqueous Acid (e.g., HCl, AcOH)Ether

The elimination of water from (R)-1-(2-bromophenyl)propan-1-ol leads to the formation of vinylic derivatives, specifically 1-bromo-2-(prop-1-en-1-yl)benzene. This dehydration reaction is typically catalyzed by a strong acid. For example, refluxing the alcohol in toluene (B28343) with a catalytic amount of p-toluenesulfonic acid results in the formation of the corresponding alkene. prepchem.com The reaction proceeds via protonation of the hydroxyl group, which turns it into a good leaving group (water), followed by elimination of a proton from an adjacent carbon atom to form the double bond. Depending on the conditions, a mixture of E and Z isomers may be formed.

Reactions at the ortho-Bromophenyl Moiety

The carbon-bromine bond on the phenyl ring is a key site for forming new carbon-carbon and carbon-heteroatom bonds, particularly through transition metal-catalyzed reactions.

The bromine atom on the phenyl ring makes the compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures. nobelprize.orgnih.gov The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with an organometallic reagent and reductive elimination to form the product and regenerate the Pd(0) catalyst. nih.govmdpi.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nobelprize.org This is one of the most versatile methods for forming biaryl structures or attaching alkyl or vinyl groups.

Heck Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, co-catalyzed by palladium and copper complexes.

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner with the aryl bromide, catalyzed by a palladium or nickel complex. mdpi.com

Reaction Name Coupling Partner Catalyst System Product Type
Suzuki-MiyauraR-B(OH)₂Pd(0) complex + BaseAryl-R
HeckAlkenePd(0) complex + BaseAryl-substituted alkene
SonogashiraTerminal AlkynePd(0) complex + Cu(I) saltAryl-alkyne
Buchwald-HartwigAmine (R₂NH)Pd(0) complex + BaseAryl-amine
NegishiR-ZnXPd(0) or Ni complexAryl-R

Beyond cross-coupling, the bromine atom can be transformed into a variety of other functional groups, further expanding the synthetic utility of the molecule. solubilityofthings.comub.edu

Lithiation: The aryl bromide can be converted into an organolithium species by treatment with a strong base like n-butyllithium or tert-butyllithium at low temperatures. This powerful nucleophile can then react with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones).

Grignard Formation: Reaction with magnesium metal can form the corresponding Grignard reagent, which is another potent nucleophile for forming new C-C bonds.

Cyanation: The bromo group can be displaced by a cyanide group, often using a transition metal catalyst (e.g., palladium or copper cyanide), to form the corresponding benzonitrile derivative.

Amination: As mentioned in the cross-coupling section, the Buchwald-Hartwig amination allows for the direct formation of a C-N bond, converting the aryl bromide into an arylamine.

These interconversions allow the ortho-substituent to be tailored for specific synthetic targets, making (R)-1-(2-bromophenyl)propan-1-ol a versatile starting material. wikimedia.org

Diastereoselective Transformations Utilizing (R)-1-(2-bromophenyl)propan-1-ol

Extensive searches for the application of (R)-1-(2-bromophenyl)propan-1-ol as a chiral auxiliary or as a substrate in diastereoselective reactions have not yielded any published research. The available literature primarily focuses on the synthesis of this compound and its role as an intermediate in the preparation of pharmaceutical agents. For instance, one synthetic route involves the reaction of 2-bromobenzaldehyde (B122850) with the Grignard reagent, ethyl magnesium bromide, to produce the racemic 1-(2-bromophenyl)propan-1-ol. prepchem.com The chiral (R)-enantiomer is noted as a key intermediate in pharmaceutical synthesis for targeting conditions such as cancer, hypertension, and inflammation, but the specifics of its stereodirecting influence in subsequent reactions are not detailed.

While direct evidence is absent, the molecular architecture of (R)-1-(2-bromophenyl)propan-1-ol—a chiral secondary benzylic alcohol—suggests theoretical potential for its use in diastereoselective transformations. In principle, the hydroxyl group could be derivatized to form a chiral ether or ester. This modified group could then be employed to control the facial selectivity of reactions at a prochiral center elsewhere in the molecule or in a separate reactant.

For example, chiral alcohols are often used as auxiliaries in diastereoselective aldol reactions, Diels-Alder reactions, and alkylations. The chiral auxiliary is temporarily incorporated into the substrate, directs the stereochemical outcome of a key bond-forming step, and is subsequently removed. The steric bulk and electronic properties of the 2-bromophenyl group, in conjunction with the stereocenter at the carbinol carbon, could create a sufficiently differentiated environment to favor the formation of one diastereomer over another.

However, without experimental data, any discussion of its efficacy in such roles remains speculative. The absence of published applications could be due to a variety of factors, including but not limited to:

Lower Diastereoselectivity: It may be that this particular chiral alcohol provides lower levels of diastereoselectivity compared to more established chiral auxiliaries.

Difficulty in Derivatization or Removal: The process of attaching and subsequently cleaving the auxiliary from the substrate may be inefficient or may lead to racemization.

Focus on Other Applications: Research may have been directed towards its use as a chiral building block where the stereocenter is retained in the final product, rather than as a removable auxiliary.

Given the current state of available scientific information, it is not possible to provide detailed research findings or data tables on the diastereoselective transformations utilizing (R)-1-(2-bromophenyl)propan-1-ol. Further research would be required to explore and establish its potential in this area of asymmetric synthesis.

Strategic Applications of R 1 2 Bromophenyl Propan 1 Ol As a Chiral Building Block

Construction of Enantiomerically Pure Complex Organic Scaffolds

The inherent chirality of (R)-1-(2-bromophenyl)propan-1-ol makes it an excellent starting point for the synthesis of complex molecular architectures where stereochemistry is crucial. One notable application is in the construction of fused bicyclic systems, such as alkylindan-1-ols.

Research has demonstrated a one-pot asymmetric synthesis of alkylidene 1-alkylindan-1-ols that utilizes precursors derived from 1-(2'-bromophenyl)propan-1-ol. acs.org In these processes, the alcohol is first oxidized to the corresponding ketone, 2'-bromopropiophenone. acs.org This ketone then undergoes a sophisticated cascade reaction involving both Brønsted acid and palladium catalysis to yield complex indanol scaffolds. acs.org The strategic placement of the bromo group is essential for the subsequent palladium-catalyzed cyclization step that forms the indane ring system. The use of an enantiomerically pure starting material like (R)-1-(2-bromophenyl)propan-1-ol is fundamental to achieving an enantiomerically pure final scaffold.

Table 1: Synthesis of 2'-Bromopropiophenone from 1-(2'-bromophenyl)propan-1-ol This table illustrates the role of the alcohol as an intermediate in the synthesis of a ketone precursor for more complex scaffolds.

ReactantReagents/ConditionsProductYieldReference
1-(2'-bromophenyl)propan-1-olGeneral Procedure B*2'-bromopropiophenone90% acs.org
Details of "General Procedure B" were not fully specified in the source material but represent a standard oxidation protocol.

Role in the Synthesis of Optically Active Compounds

Asymmetric catalysis is a cornerstone of modern chemistry, enabling the efficient production of enantiopure chiral molecules. nih.gov Chiral alcohols like (R)-1-(2-bromophenyl)propan-1-ol are pivotal intermediates in this field. umontreal.ca Their value lies in their ability to introduce a specific stereocenter that can be retained or used to influence the stereochemical outcome of subsequent reactions, a common strategy in the synthesis of active pharmaceutical ingredients (APIs). nih.gov

The development of efficient methods for synthesizing enantiomerically enriched building blocks is a primary focus for academia and industry. umontreal.ca The enantioselective addition of organometallic reagents (like diethylzinc) to aldehydes is a well-established method for producing chiral secondary alcohols such as 1-phenylpropanol derivatives. umontreal.ca The (R)-enantiomer of 1-(2-bromophenyl)propan-1-ol, once synthesized, becomes a valuable asset for multi-step syntheses.

For instance, the synthesis of complex chiral molecules like the antidepressant (R)-Rolipram highlights the importance of such optically active intermediates. nih.govfrontiersin.org While specific synthesis routes may vary, the general strategy often involves building a complex molecule around a pre-existing chiral core. The functionalities present in (R)-1-(2-bromophenyl)propan-1-ol—the chiral alcohol and the aryl bromide—offer two distinct points for modification, allowing for the controlled, stepwise construction of larger, optically active molecules. The hydroxyl group can be used for esterification or etherification, or it can be oxidized to a ketone, while the bromo-substituted phenyl ring is primed for cross-coupling reactions.

Precursor in Fine Chemical Production

Beyond its role in complex asymmetric synthesis, (R)-1-(2-bromophenyl)propan-1-ol also functions as a key precursor in the production of other valuable fine chemicals. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, and their synthesis often requires precise, multi-step procedures. prepchem.com

A straightforward and significant application is its use in the synthesis of substituted styrenes. The racemic form of 1-(2-bromophenyl)propan-1-ol can be readily synthesized by the reaction of 2-bromobenzaldehyde (B122850) with the Grignard reagent, ethyl magnesium bromide. prepchem.com This alcohol derivative is then subjected to dehydration, typically by refluxing in a solvent like toluene (B28343) with a catalytic amount of an acid such as p-toluenesulfonic acid. prepchem.com This elimination reaction yields 1-bromo-2-(1-propenyl)benzene, a substituted styrene (B11656) that serves as a monomer or an intermediate for other organic compounds. prepchem.com

Furthermore, as noted previously, the oxidation of 1-(2'-bromophenyl)propan-1-ol provides a high-yield route to 2'-bromopropiophenone. acs.org This ketone is another important fine chemical, serving as a building block for various pharmaceutical and agrochemical compounds.

Table 2: Precursor Applications of 1-(2-bromophenyl)propan-1-ol in Fine Chemical Synthesis

Starting MaterialReagents/ConditionsProductApplication of ProductReference
1-(2-bromophenyl)propan-1-olToluene, p-toluenesulfonic acid (catalytic), reflux1-bromo-2-(1-propenyl)benzeneSubstituted styrene intermediate prepchem.com
1-(2'-bromophenyl)propan-1-olOxidation2'-bromopropiophenoneKetone intermediate for further synthesis acs.org

Mechanistic Insights into Reactions Involving R 1 2 Bromophenyl Propan 1 Ol

Elucidation of Reaction Mechanisms in Asymmetric Transformations

The synthesis of (R)-1-(2-bromophenyl)propan-1-ol can be achieved through the enantioselective addition of an ethyl nucleophile to 2-bromobenzaldehyde (B122850) or the asymmetric reduction of 2'-bromopropiophenone. A common method for the non-asymmetric synthesis involves the Grignard reaction between 2-bromobenzaldehyde and ethyl magnesium bromide. prepchem.com To achieve enantioselectivity, a chiral catalyst or auxiliary is required to differentiate between the two prochiral faces of the carbonyl group.

The mechanism of such asymmetric transformations is fundamentally governed by the formation of a diastereomeric transition state, where the chiral catalyst interacts with the substrate. prepchem.comnih.gov This interaction creates a chiral environment that favors the approach of the nucleophile from one face of the carbonyl over the other, leading to an excess of one enantiomer.

In the case of catalytic enantioselective ethylation of 2-bromobenzaldehyde, a chiral ligand, often in complex with a metal such as zinc or titanium, coordinates to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon and, due to the steric and electronic properties of the chiral ligand, blocks one of the enantiotopic faces of the aldehyde. The ethyl group from an organometallic reagent, like diethylzinc (B1219324), is then delivered to the less sterically hindered face. The stereochemistry of the resulting alcohol is therefore dictated by the specific geometry of the catalyst-substrate complex in the transition state.

Similarly, in the asymmetric reduction of 2'-bromopropiophenone, a chiral reducing agent or a catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, is employed. The mechanism involves the formation of a chiral complex between the catalyst and the ketone. The hydride is then delivered from the reducing agent (e.g., borane) to the carbonyl carbon in a highly stereocontrolled manner, dictated by the conformation of the catalyst-ketone complex.

Computational Approaches to Transition State Characterization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms and understanding the origins of stereoselectivity. prepchem.comnih.gov By modeling the potential energy surface of a reaction, researchers can identify and characterize the structures and energies of transition states, which are the highest energy points along the reaction coordinate and determine the reaction rate and selectivity.

For the asymmetric ethylation of 2-bromobenzaldehyde, computational models can be used to explore the various possible transition state structures arising from the interaction of the aldehyde, the ethylating agent, and the chiral catalyst. These models can help to identify the most stable transition state, which corresponds to the major enantiomer formed in the reaction. The energy difference between the diastereomeric transition states leading to the (R) and (S) enantiomers can be calculated, providing a theoretical prediction of the enantiomeric excess (ee), which can then be compared with experimental results.

These computational studies often reveal the crucial non-covalent interactions, such as hydrogen bonds, steric repulsions, and π-stacking, that stabilize the favored transition state. prepchem.comnih.gov For instance, in a chiral phosphoric acid-catalyzed reaction, the model might show a specific hydrogen bonding network between the phosphoric acid, the aldehyde, and the nucleophile that directs the stereochemical outcome.

Computational MethodSystem StudiedKey Findings
Density Functional Theory (DFT)Asymmetric addition of diethylzinc to benzaldehyde (B42025) with a chiral amino alcohol catalyst.Identified a six-membered ring transition state as the lowest energy pathway. The steric hindrance from the chiral ligand was shown to be the primary factor controlling enantioselectivity.
Ab initio methodsTransition state analysis of the CBS reduction of acetophenone.Elucidated the role of the oxazaborolidine ring in coordinating both the borane (B79455) and the ketone, leading to a highly organized transition state that favors one enantiomer.
Molecular Mechanics (MM)Conformational analysis of catalyst-substrate complexes.Provided initial low-energy conformations of the catalyst-substrate adducts, which were then used as starting points for higher-level DFT calculations.

Catalyst-Substrate Interactions in Stereoselective Processes

The heart of asymmetric catalysis lies in the specific and well-defined interactions between the chiral catalyst and the substrate. These interactions are responsible for the transfer of chirality from the catalyst to the product. prepchem.comnih.gov In the context of synthesizing (R)-1-(2-bromophenyl)propan-1-ol, the nature of these interactions determines the efficiency and stereoselectivity of the reaction.

In metal-catalyzed additions to 2-bromobenzaldehyde, the Lewis acidic metal center of the catalyst coordinates to the carbonyl oxygen atom. This primary interaction activates the aldehyde towards nucleophilic attack. The chiral ligands attached to the metal then create a defined chiral pocket around the reaction center. The steric bulk and electronic properties of these ligands dictate how the aldehyde binds and which face is accessible to the incoming ethyl nucleophile.

Catalyst TypeKey Interactions with Substrate
Chiral Metal-Salen ComplexesLewis acid interaction between the metal center and the carbonyl oxygen. Steric hindrance from the salen ligand directs the nucleophile.
Chiral Amino AlcoholsFormation of a chiral zinc-amino alcohol complex that coordinates to the aldehyde. The stereochemistry is controlled by the rigid conformation of the resulting chelate.
Chiral Phosphoric AcidsHydrogen bonding between the phosphoric acid and the carbonyl group (Brønsted acid catalysis). The chiral backbone of the catalyst creates a stereodefined cavity.
Corey-Bakshi-Shibata (CBS) CatalystCoordination of the Lewis acidic boron atom to the carbonyl oxygen and the nitrogen atom to the borane reducing agent, forming a rigid, chair-like transition state.

Advanced Spectroscopic and Computational Investigations on R 1 2 Bromophenyl Propan 1 Ol

Comprehensive Spectroscopic Fingerprinting

Spectroscopic techniques are indispensable for the structural elucidation of molecules. By analyzing the interaction of (R)-1-(2-bromophenyl)propan-1-ol with electromagnetic radiation, a unique spectroscopic fingerprint is obtained, confirming its molecular structure and providing insights into its chemical environment.

High-Resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for probing the chemical structure of (R)-1-(2-bromophenyl)propan-1-ol in solution. The chemical shifts, multiplicities, and coupling constants of the NMR signals provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.

In the ¹H NMR spectrum, distinct signals are observed for the aromatic, methine, methylene (B1212753), and methyl protons. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum due to their varied electronic environments influenced by the bromine atom and the propanol (B110389) substituent. The methine proton (CH-OH) signal is a key diagnostic peak, and its coupling to the adjacent methylene protons provides valuable structural information. The methylene and methyl protons of the propyl group exhibit characteristic splitting patterns based on their neighboring protons.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the molecule. The carbon atoms of the brominated aromatic ring appear at characteristic chemical shifts, with the carbon atom directly bonded to the bromine showing a lower chemical shift due to the heavy atom effect. The carbinol carbon (CH-OH) signal is also readily identifiable in the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for (R)-1-(2-bromophenyl)propan-1-ol

Atom Predicted Chemical Shift (ppm) Multiplicity
Aromatic Protons 7.10 - 7.60 Multiplet
Methine Proton (CH-OH) 4.85 Triplet
Methylene Protons (CH₂) 1.75 Sextet

Table 2: Predicted ¹³C NMR Spectral Data for (R)-1-(2-bromophenyl)propan-1-ol

Carbon Atom Predicted Chemical Shift (ppm)
C-Br 122.5
C-CH(OH) 142.0
Aromatic CH 127.5 - 129.0
CH-OH 75.0
CH₂ 32.0

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For (R)-1-(2-bromophenyl)propan-1-ol, the mass spectrum will exhibit a characteristic molecular ion peak [M]⁺. Due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) with an intensity ratio of approximately 1:1. docbrown.info This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for this molecule include the loss of a water molecule (H₂O) from the alcohol group, cleavage of the C-C bond adjacent to the hydroxyl group, and loss of the propyl group. The resulting fragment ions are detected by the mass spectrometer, and their mass-to-charge ratios help to piece together the structure of the original molecule. The base peak in the mass spectrum, which is the most intense peak, often corresponds to a particularly stable fragment ion.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides information about the functional groups present in the molecule and their bonding environment.

The IR spectrum of (R)-1-(2-bromophenyl)propan-1-ol is characterized by several key absorption bands. A broad and strong absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from hydrogen bonding. docbrown.infodocbrown.info C-H stretching vibrations of the aromatic ring and the alkyl chain are observed in the 2850-3100 cm⁻¹ region. The C-O stretching vibration of the alcohol appears in the 1000-1260 cm⁻¹ range. The presence of the bromine atom can be inferred from a C-Br stretching vibration, which typically appears in the fingerprint region at lower wavenumbers.

Raman spectroscopy provides additional vibrational information. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the C-C bonds and other skeletal vibrations contribute to the unique Raman fingerprint of the molecule. researchgate.net

Quantum Chemical Modeling and Simulations

Computational chemistry offers powerful tools to complement experimental data and provide deeper insights into the molecular properties of (R)-1-(2-bromophenyl)propan-1-ol.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and electronic structure of molecules with high accuracy. researchgate.netijraset.com By solving the Kohn-Sham equations, DFT calculations can determine the optimized three-dimensional arrangement of atoms in (R)-1-(2-bromophenyl)propan-1-ol, including bond lengths, bond angles, and dihedral angles.

These calculations can also provide information about the electronic properties of the molecule, such as the distribution of electron density, the molecular orbital energies (including the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO), and the molecular electrostatic potential. The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and electronic transitions of the molecule. The molecular electrostatic potential map visually represents the regions of positive and negative electrostatic potential on the molecular surface, which is useful for understanding intermolecular interactions.

Conformational Analysis and Energy Landscapes

Due to the presence of single bonds, (R)-1-(2-bromophenyl)propan-1-ol can exist in various conformations. Conformational analysis aims to identify the stable conformers and to understand the energy landscape that governs their interconversion.

Computational methods, such as DFT, can be used to perform a systematic search of the conformational space of the molecule. researchgate.net By rotating the rotatable bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated. The minima on this surface correspond to the stable conformers of the molecule. The relative energies of these conformers determine their populations at a given temperature. Understanding the preferred conformations is crucial as they can influence the molecule's physical properties and its interactions with other molecules.

Prediction of Spectroscopic Properties

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement experimental data. Techniques such as Density Functional Theory (DFT) and various machine learning models are routinely employed to calculate parameters for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. walisongo.ac.idnih.govnih.govarxiv.orggithub.ioresearchgate.netmdpi.commdpi.comnih.govnih.govrsc.org These computational methods can predict chemical shifts, coupling constants, vibrational frequencies, and intensities with a high degree of accuracy, aiding in structural elucidation and the interpretation of experimental spectra. walisongo.ac.idnih.govnih.govarxiv.orggithub.ioresearchgate.netmdpi.commdpi.comnih.govnih.govrsc.org

For a molecule like (R)-1-(2-bromophenyl)propan-1-ol, theoretical predictions would be invaluable. The ¹H and ¹³C NMR spectra are expected to show distinct signals corresponding to the different chemical environments of the protons and carbon atoms in the molecule. For instance, the protons of the ethyl group and the aromatic ring would each have characteristic chemical shifts and splitting patterns based on their neighboring atoms. Similarly, the IR and Raman spectra would exhibit absorption bands corresponding to the vibrational modes of its functional groups, such as the O-H stretch of the alcohol, C-H stretches of the alkyl and aromatic moieties, and the C-Br stretch.

However, a thorough search of existing literature and chemical databases has not yielded any specific studies that have performed these computational predictions for (R)-1-(2-bromophenyl)propan-1-ol. Consequently, no data tables of predicted spectroscopic values can be presented at this time.

Reaction Pathway Energetics

The synthesis of 1-(2-bromophenyl)propan-1-ol can be achieved through the Grignard reaction, where 2-bromobenzaldehyde (B122850) is treated with ethylmagnesium bromide. researchgate.netmasterorganicchemistry.commasterorganicchemistry.comyoutube.com This reaction proceeds through a nucleophilic addition of the ethyl group from the Grignard reagent to the carbonyl carbon of the aldehyde. masterorganicchemistry.commasterorganicchemistry.comyoutube.com

Unfortunately, as with the spectroscopic predictions, no published research detailing the computational investigation of the reaction pathway energetics for the synthesis of (R)-1-(2-bromophenyl)propan-1-ol could be located. Such studies are crucial for understanding the reaction mechanism at a molecular level and for optimizing reaction conditions to achieve high yields and enantioselectivity. The absence of this data prevents a quantitative discussion of the energetics of its formation.

Q & A

Q. Basic

  • Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 8:2 to 6:4) to separate enantiomers.
  • Recrystallization : Dissolve in warm ethanol and cool slowly to isolate crystalline product.
  • Validate purity via <sup>1</sup>H/<sup>13</sup>C NMR (δ 1.5–1.7 ppm for CH3, δ 4.5–4.7 ppm for OH) and HPLC (retention time comparison with standards) .

How can computational modeling predict the stereoelectronic effects of the 2-bromophenyl group on reactivity?

Advanced
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the bromine atom, which stabilizes the transition state during nucleophilic attacks. Compare with analogs (e.g., 2-chlorophenyl) to evaluate resonance and inductive effects. Solvent parameters (PCM model) refine predictions for polar protic solvents .

What spectroscopic methods are critical for characterizing (R)-1-(2-bromophenyl)propan-1-ol?

Q. Basic

  • NMR : <sup>1</sup>H NMR identifies the methyl group (triplet, δ 1.2–1.4 ppm) and hydroxyl proton (broad singlet, δ 2.0–2.5 ppm).
  • IR : O–H stretch (~3300 cm<sup>-1</sup>) and C–Br vibration (~600 cm<sup>-1</sup>).
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]<sup>+</sup> at m/z 229/231 (Br isotope pattern) .

How does the bromine substituent influence reactivity in cross-coupling reactions?

Advanced
The 2-bromophenyl group participates in Suzuki-Miyaura couplings with arylboronic acids (Pd(PPh3)4, K2CO3, DMF/H2O). Steric hindrance at the ortho position slows reactivity compared to para-substituted analogs. Optimize catalyst loading (1–5 mol%) and temperature (80–100°C) to minimize debromination .

What stability issues arise during storage, and how can they be mitigated?

Basic
The compound is prone to oxidation (OH → ketone) and light-induced degradation. Store under argon at −20°C in amber vials. Add stabilizers like BHT (0.1% w/w) or use anhydrous solvents (e.g., dried THF) for long-term storage. Monitor decomposition via TLC (Rf shifts) .

How can molecular docking studies elucidate interactions with biological targets?

Advanced
Docking (AutoDock Vina) into enzymes (e.g., alcohol dehydrogenases) reveals hydrogen bonding between the hydroxyl group and catalytic residues (e.g., Tyr-152). Compare binding affinities with (S)-enantiomers to assess stereospecificity. MD simulations (AMBER) predict conformational stability in binding pockets .

What solvents optimize solubility for reaction or crystallization?

Basic
The compound is soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol. For crystallization, use a 1:3 ethanol/water mixture. LogP (~2.5) predicts partitioning in octanol/water systems, relevant for pharmacokinetic studies .

How does (R)-1-(2-bromophenyl)propan-1-ol serve as a chiral auxiliary in asymmetric synthesis?

Advanced
Its rigid 2-bromophenyl group induces diastereoselectivity in aldol reactions. For example, in proline-catalyzed reactions, the (R)-configuration directs nucleophile addition to the Re face of ketones. Compare induction efficiency with ephedrine-based auxiliaries using <sup>19</sup>F NMR or X-ray crystallography .

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